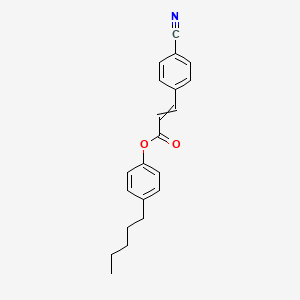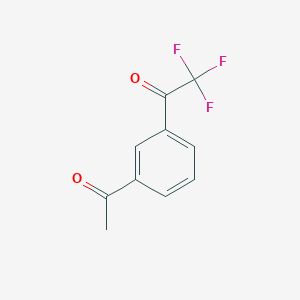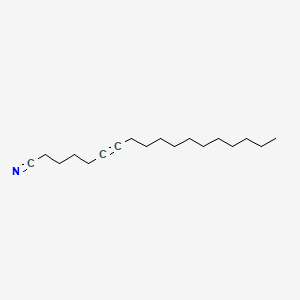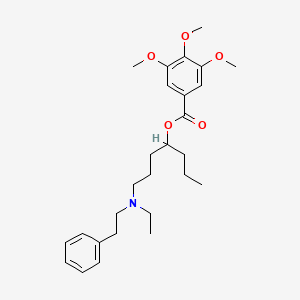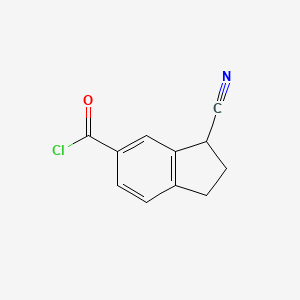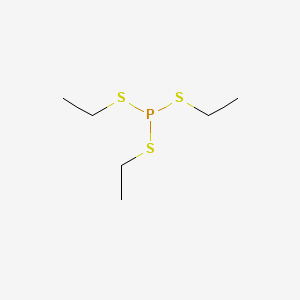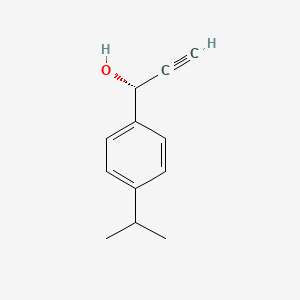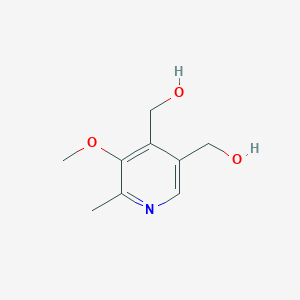
(5-Methoxy-6-methylpyridine-3,4-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Methylpyridoxine is a derivative of vitamin B6, specifically a methylated form of pyridoxine. It is a neurotoxin found naturally in the seeds of Ginkgo biloba, a tree species known for its medicinal properties. This compound is known for its ability to inhibit the synthesis of gamma-aminobutyric acid (GABA), an important neurotransmitter in the central nervous system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-O-Methylpyridoxine can be synthesized through various chemical routes. One common method involves the methylation of pyridoxine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-O-Methylpyridoxine often involves extraction from Ginkgo biloba seeds. The seeds are subjected to a series of extraction and purification steps, including solvent extraction, chromatography, and crystallization. The extraction process is optimized to maximize yield and purity, often involving specific temperature and pH conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-O-Methylpyridoxine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert 3-O-Methylpyridoxine to its corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridoxine derivatives.
Aplicaciones Científicas De Investigación
3-O-Methylpyridoxine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of pyridoxine derivatives.
Biology: Investigated for its effects on neurotransmitter synthesis and its role as a neurotoxin.
Medicine: Studied for its potential therapeutic effects and toxicity in various medical conditions.
Industry: Used in the production of dietary supplements and pharmaceuticals derived from Ginkgo biloba .
Mecanismo De Acción
3-O-Methylpyridoxine exerts its effects by inhibiting the enzyme glutamate decarboxylase, which is responsible for the synthesis of gamma-aminobutyric acid (GABA) from glutamate. This inhibition leads to a decrease in GABA levels, resulting in neurotoxic effects such as seizures. The compound also affects other neurotransmitter pathways, including those involving serotonin and dopamine .
Comparación Con Compuestos Similares
Similar Compounds
4’-O-Methylpyridoxine (Ginkgotoxin): Another methylated derivative of pyridoxine found in Ginkgo biloba.
5’-O-Methylpyridoxine: A similar compound with a different methylation position.
Pyridoxine (Vitamin B6): The parent compound from which these derivatives are formed .
Uniqueness
3-O-Methylpyridoxine is unique due to its specific methylation position, which significantly alters its biological activity compared to other pyridoxine derivatives. Its ability to inhibit GABA synthesis and induce neurotoxic effects sets it apart from other similar compounds .
Propiedades
Número CAS |
633-72-7 |
|---|---|
Fórmula molecular |
C9H13NO3 |
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-5-methoxy-6-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C9H13NO3/c1-6-9(13-2)8(5-12)7(4-11)3-10-6/h3,11-12H,4-5H2,1-2H3 |
Clave InChI |
KHUNHYCUXIEXSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1OC)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


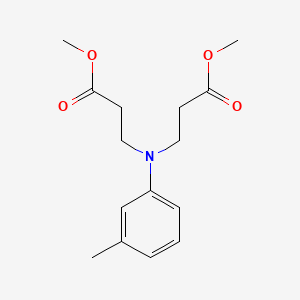
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
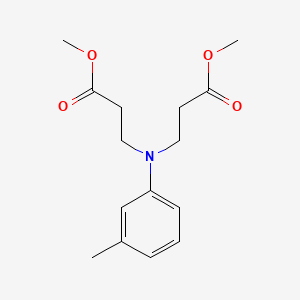
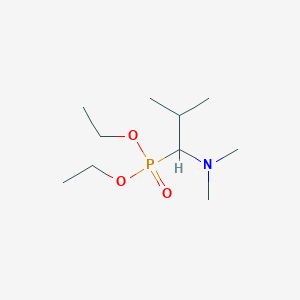
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
